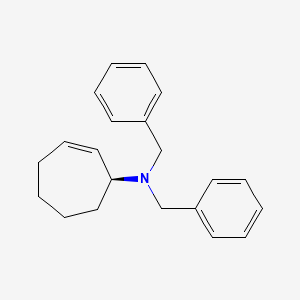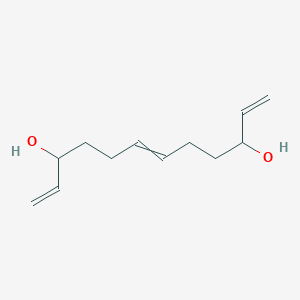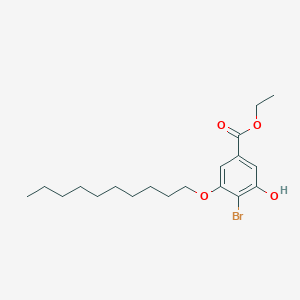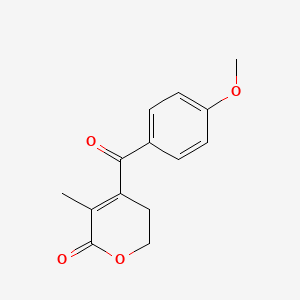![molecular formula C15H16N4O B12541840 Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- CAS No. 833481-75-7](/img/structure/B12541840.png)
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- is a complex organic compound that belongs to the class of phenylpyrrolopyrimidines. This compound is characterized by its unique structure, which includes a phenol group attached to a pyrrolopyrimidine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor compounds with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the formation of pyrrolopyrimidine derivatives, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反応の分析
Types of Reactions
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can modulate various cellular processes, including cell proliferation and survival .
類似化合物との比較
Similar Compounds
- Phenol, 3-[4-(methylamino)-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]
- Phenol, 3-(1-methylethyl)-
Uniqueness
Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]- is unique due to its specific substitution pattern on the pyrrolopyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
CAS番号 |
833481-75-7 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC名 |
3-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl)phenol |
InChI |
InChI=1S/C15H16N4O/c1-9(2)19-7-12(10-4-3-5-11(20)6-10)13-14(16)17-8-18-15(13)19/h3-9,20H,1-2H3,(H2,16,17,18) |
InChIキー |
NIQJRFJYORDEIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C2=C(N=CN=C21)N)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)


![3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine](/img/structure/B12541800.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
![9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis[10-(phenylsulfanyl)anthracene]](/img/structure/B12541813.png)


![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
